Enzymatic Enantioselectivity of 2-Bromopentane Compared Across Haloalkane Dehalogenases
The enantioselectivity (E value) for the conversion of 2-bromopentane to 2-pentanol by the haloalkane dehalogenase DbjA is significantly higher (E = 145) compared to the closely related enzymes DhaA (E = 7) and LinB (E = 16) [1]. This indicates that DbjA exhibits a >20-fold preference for one enantiomer over the other, making it a highly selective biocatalyst for this specific substrate. In contrast, the same substrate shows low selectivity with DhaA and LinB, demonstrating that the choice of enzyme is critical for achieving high optical purity.
| Evidence Dimension | Enzymatic enantioselectivity (E value) |
|---|---|
| Target Compound Data | E = 145 (with DbjA enzyme) |
| Comparator Or Baseline | E = 7 (with DhaA enzyme) and E = 16 (with LinB enzyme) |
| Quantified Difference | DbjA exhibits >20-fold higher enantioselectivity compared to DhaA, and >9-fold compared to LinB |
| Conditions | Conversion of 2-bromopentane to 2-pentanol, catalyzed by purified haloalkane dehalogenases |
Why This Matters
For procurement of enzymes for biocatalytic kinetic resolution of 2-bromopentane, DbjA is demonstrably superior, directly impacting the attainable enantiomeric excess of the product.
- [1] Brezovsky, J., Prokop, Z., Sato, Y., Florian, J., Mozga, T., Chaloupkova, R., ... & Damborsky, J. (2009). Modulation of Enantioselectivity in Haloalkane Dehalogenase DbjA by Engineering of a Surface Loop. X-Ray Structure Analysis Online, 25, 9-10. http://www.xray.cz/setkani/abst2009/brezovsky.htm View Source
